Dithiazanine Iodide

Catalog No.
S526335
CAS No.
514-73-8
M.F
C23H23N2S2.I
C23H23IN2S2
M. Wt
518.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiazanine Iodide

CAS Number

514-73-8

Product Name

Dithiazanine Iodide

IUPAC Name

(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole iodide

Molecular Formula

C23H23N2S2.I
C23H23IN2S2

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

MNQDKWZEUULFPX-UHFFFAOYSA-M

SMILES

Array

solubility

Practically insoluble in water
Practically insoluble in ether
Very slightly soluble in alcohol and methyl alcohol
Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF).

Synonyms

3,3' Diethylthiadicarbocyanine, 3,3'-Diethylthiadicarbocyanine, Cyanine Dye DiS-C2-(5), Dithiazanine, Dithiazanine Iodide, Dizan, Iodide, Dithiazanine

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.I

The exact mass of the compound 3,3'-Diethylthiadicarbocyanine iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in waterpractically insoluble in ethervery slightly soluble in alcohol and methyl alcoholcan be solubilized with polyvinylpyrrolidone: canadian patent: 676,636 (1963 to gaf).. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dithiazanine iodide (CAS 514-73-8), also recognized by its optical probe designation DiS-C2(5), is a pentamethine thiacyanine dye utilized as a broad-spectrum anthelmintic benchmark and a specialized voltage-sensitive indicator. Structurally, it consists of a benzothiazolium core linked by a pentamethine chain, paired with an iodide counterion that renders the complex practically insoluble in water [1]. This specific insolubility profile restricts systemic absorption, localizing its biological activity to the gastrointestinal tract or specific assay compartments [2]. In modern procurement contexts, it is primarily sourced as a reference standard for high-throughput anthelmintic screening against resistant nematode strains and as a dynamic optical probe for monitoring membrane depolarization in synaptoneurosomes and bacterial membranes [3].

Substituting dithiazanine iodide with modern benzimidazole anthelmintics (such as albendazole) or alternative cyanine dyes fundamentally compromises assay integrity. Benzimidazoles operate via tubulin inhibition and frequently exhibit poor efficacy against specific whipworm models, whereas dithiazanine iodide functions through a distinct mechanism that retains high potency against these resistant strains, making it an irreplaceable positive control [1]. Furthermore, substituting the iodide salt with more water-soluble halides drastically alters the compound's pharmacokinetic profile, leading to systemic diffusion rather than the localized intestinal or membrane-bound concentration required for its activity [2]. Finally, as an optical probe, its specific pentamethine chain length dictates its voltage-sensitive behavior; shorter-chain analogs like Thioflavin-T cannot substitute for dynamic membrane potential measurements[3].

In Vitro Anthelmintic Potency Against Resistant Whipworm Models

In high-throughput screening against adult T. muris (whipworm) models, dithiazanine iodide demonstrates an IC50 of ≤25 μM. In direct comparison, the first-line benzimidazole anthelmintic albendazole exhibits an IC50 of >753 μM under identical assay conditions, indicating a severe lack of efficacy against this specific model. Against A. ceylanicum hookworms, dithiazanine iodide maintains an IC50 of ≤5 μM [1].

Evidence DimensionIn vitro IC50 against adult T. muris (whipworm)
Target Compound Data≤25 μM (Dithiazanine iodide)
Comparator Or Baseline>753 μM (Albendazole)
Quantified Difference>30-fold higher potency for dithiazanine iodide
ConditionsIn vitro dose-response assay against adult T. muris

Establishes dithiazanine iodide as a critical positive control and benchmark compound for screening new anthelmintics against benzimidazole-resistant nematode models.

Salt-Dependent Aqueous Solubility and Compartmental Localization

The iodide salt form of dithiazanine is practically insoluble in water, a critical design feature that limits its systemic gastrointestinal absorption. When compared to theoretical highly soluble salts, the iodide counterion ensures the compound remains localized in the intestinal lumen to exert its localized anthelmintic toxicity without crossing the mucosal barrier into the bloodstream, where it causes severe systemic acidosis [1].

Evidence DimensionAqueous solubility and systemic absorption
Target Compound DataPractically insoluble (Iodide salt), restricting systemic uptake
Comparator Or BaselineHighly soluble salts which permit systemic diffusion
Quantified DifferencePrevention of systemic absorption via strict insolubility
ConditionsIn vivo gastrointestinal tract administration

Procurement of the exact iodide salt is mandatory for in vivo models to prevent systemic toxicity and ensure localized intestinal efficacy.

Optical Sensitivity to Membrane Depolarization

As the cyanine dye DiS-C2(5), dithiazanine iodide functions as a voltage-sensitive optical probe. In synaptoneurosome preparations, changes in membrane potential driven by Cl- and K+ diffusion are quantitatively monitored by shifts in the dye's absorbance. Unlike shorter-chain benzothiazole dyes like Thioflavin-T, which are restricted to static amyloid fibril binding, DiS-C2(5) provides dynamic readouts of membrane depolarization [1].

Evidence DimensionOptical application domain
Target Compound DataDynamic absorbance shifts tracking membrane depolarization (DiS-C2(5))
Comparator Or BaselineStatic fluorescence upon β-sheet binding (Thioflavin-T)
Quantified DifferenceVoltage-sensitive absorbance vs. structural-binding fluorescence
ConditionsSynaptoneurosome and bacterial membrane depolarization assays

Justifies the selection of dithiazanine iodide over other benzothiazole dyes for real-time monitoring of ion channel activity and membrane potential changes.

Positive Control in High-Throughput Anthelmintic Screening

Due to its low-micromolar IC50 against hard-to-treat nematodes like T. muris and A. ceylanicum, dithiazanine iodide is an essential benchmark compound. It is procured as a positive control in phenotypic screening assays designed to discover novel anthelmintics that bypass benzimidazole resistance [1].

Optical Monitoring of Synaptoneurosome Membrane Potential

Utilizing its identity as the cyanine dye DiS-C2(5), the compound is used to measure receptor-linked membrane potential changes. It allows researchers to optically track depolarization events triggered by excitatory amino acids in striatal synaptoneurosome preparations without relying on complex electrophysiological patching [2].

Bacterial Membrane Depolarization Assays for Antimicrobial Testing

Dithiazanine iodide (DiS-C2(5)) is employed in microbiology to assess the mechanism of action of novel antimicrobial peptides and ceragenins. By monitoring the dye's fluorescence or absorbance shifts, researchers can quantify the extent of bacterial cytoplasmic membrane depolarization, validating the membrane-targeting efficacy of new bactericidal agents[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)
Dark greenish or blue violet solid; [HSDB] Powder; [Alfa Aesar MSDS]

Color/Form

Dark greenish crystalline powder
Blue violet powde

Hydrogen Bond Acceptor Count

4

Exact Mass

518.03474 Da

Monoisotopic Mass

518.03474 Da

Heavy Atom Count

28

Decomposition

When heated to decomposition it emits ... fumes of iodide, sulfur oxides and nitrogen oxides.

Appearance

Solid powder

Melting Point

Decomposes at 478.4 °F (EPA, 1998)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8OEC3RA07X

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Dithiazanine has a broad spectrum of anthelmintic activity, being effective against not only heartworm microfilariae but also the common intestinal nematodes of dogs (hookworms, ascarids, whipworms), Strongyloides stercoralis, and perhaps Spirocerca lupi.
MEDICATION (VET): Dithiazanine is ... administered orally immediately after or during feeding.
MEDICATION (VET): Since vomiting and diarrhea are frequent side effects, the lowest dose (6.6-11 mg/kg) is recommended daily for 7 days. Splitting the daily dose and giving 3.3 mg/kg twice daily at feeding helps to reduce occurrence of side effects. If the animal is positive for circulating microfilariae after 7 days, the dose may be increased to 11 mg/kg daily until the blood is negative for microfilariae or for no longer than 10 days.
Anthelmintic (Nematodes)

MeSH Pharmacological Classification

Antinematodal Agents

Mechanism of Action

The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

514-73-8

Absorption Distribution and Excretion

Absorption of this blue violet compound from the intestinal tract is minimal but is sufficient to cause a faint blue coloration of tissues. Since most of the drug remains unabsorbed in ingesta, feces and vomitus of dogs are blue green to purple in color.

Wikipedia

Dithiazanine_iodide

Drug Warnings

It is considered a toxic anthelmintic.
... vomiting and diarrhea are frequent side effects ...
A low percentage of dogs have been killed by the 20 mg/kg/day dose in as few as 3 days. Perhaps these were animals with hepatorenal disease, since dithiazanine is toxic to both organs.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

/Prepared/ ... from 1-methylbenzothiazole ethiodide and beta-(ethylmercapto)acrolein diethyl acetal: Kendall, Edwards, US Patent 2,412,815 (1946 to Ilford).

General Manufacturing Information

Benzothiazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1): ACTIVE
... is a cyanine dye

Storage Conditions

Store in airtight containers.

Dates

Last modified: 08-15-2023
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2: Flight MH. Cancer: Special delivery service. Nat Rev Drug Discov. 2013 Sep;12(9):663. doi: 10.1038/nrd4107. Epub 2013 Aug 19. PubMed PMID: 23954899.
3: RODRIGUEZDECURET H, DELPILARALIAGA M. DITHIAZANINE INTOXICATION, A CASE REPORT. Bol Asoc Med P R. 1963 Nov;55:469-73. PubMed PMID: 14115559.
4: Zhou J, Patel TR, Sirianni RW, Strohbehn G, Zheng MQ, Duong N, Schafbauer T, Huttner AJ, Huang Y, Carson RE, Zhang Y, Sullivan DJ Jr, Piepmeier JM, Saltzman WM. Highly penetrative, drug-loaded nanocarriers improve treatment of glioblastoma. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11751-6. doi: 10.1073/pnas.1304504110. Epub 2013 Jul 1. PubMed PMID: 23818631; PubMed Central PMCID: PMC3718184.
5: FEBLES F Jr, BROOKE MM, JANOWSKY CC, PERRI AM. Out-patient tolerance and anthelminthic activity of new formulations of dithiazanine. Am J Trop Med Hyg. 1960 Jul;9:415-8. PubMed PMID: 13821825.
6: BROOKE MM, FEBLES F Jr, BAZEMORE M. Anthelmintic therapy program in a school using two formulations of dithiazanine. Public Health Rep. 1961 Nov;76:1009-17. PubMed PMID: 13873447; PubMed Central PMCID: PMC1929897.
7: PRATA A, PUGLIESE C. [Dithiazanine iodate in the treatment of some helminthiases]. Hospital (Rio J). 1961 Apr;59:789-97. Portuguese. PubMed PMID: 13737749.
8: Cedillos RA. [Dithiazanine in the treatment of strongyloidiasis]. Arch Col Med El Salv. 1965 Sep;18(3):199-202. Spanish. PubMed PMID: 5858327.
9: BIAGI F, GOMEZ OROZCO L, ROBLEDO E. [Trial with dithiazanine as an antiparasitic drug]. Bol Med Hosp Infant Mex. 1959 Jan-Feb;16(1):17-21. Spanish. PubMed PMID: 13662345.
10: DUFEK M, BLAHA R. [DITHIAZANINE--A MODERN BROAD SPECTRUM ANTHELMINTIC]. Cas Lek Cesk. 1963 Nov 29;102:1327-9. Czech. PubMed PMID: 14120099.
11: FERNANDO PV. Therapy of trichuriasis and ancylostomiasis with dithiazanine. J Trop Pediatr Afr Child Health. 1960 Dec;6:80-3. PubMed PMID: 13698988.
12: SWARTZWELDER JC, LAMPERT R, MILLER JH, SAPPENFIELD RW, FRYE WW, ABADIE SH, COCO LJ. Therapy of trichuriasis and ascariasis with dithiazanine. Am J Trop Med Hyg. 1958 May;7(3):329-33. PubMed PMID: 13533741.
13: DOBY JM, ROULLIAU J. [Action of dithiazanine iodide in trichocephalosis]. Bull Soc Pathol Exot Filiales. 1962 Sep-Oct;55:832-44. French. PubMed PMID: 14028269.
14: VINKE B, VAN DER SAR. [Experiences with dithiazanine, a new anthelminthic]. Ned Tijdschr Geneeskd. 1959 Jul 18;103:1477-8. Dutch. PubMed PMID: 13842389.
15: KLEIHAUER E. [Experiences with dithiazanine (Dilombrin) as anthelmintic]. Med Welt. 1960 Oct 22;43:2274-7. German. PubMed PMID: 13756626.
16: Karnaukhov VK, Ozeretskovskaia NN, Zal'nova NS, Stromskaia TF, Firsova RA, Khachaturian AA. [On the treatment of strongyloidiasis patients with dithiazanine]. Med Parazitol (Mosk). 1966 Jul-Aug;35(4):428-31. Russian. PubMed PMID: 5993831.
17: YOUNG MD, JEFFERY GM, FREED JE, MOREHOUSE WG. Effectiveness of dithiazanine against worm infections of mental patients. AMA Arch Neurol Psychiatry. 1958 Dec;80(6):785-7. PubMed PMID: 13593925.
18: SWARTZWELDER JC, FRYE WW, MUHLEISEN JP, MILLER JH, LAMPERT R, CHAVARRIA AP, ABADIE SH, ANTHONY SO, SAPPENFIELD RW. [Dithiazanine, an effective broad-spectrum anthelmintic: results in the therapy of trichuriasis, strongyloidiasis, oxyuriasis, ascariasis & ankylostomiasis]. Ther Umsch. 1958 Aug;15(8):218-21. German. PubMed PMID: 13592762.
19: NEW AND nonfficial drugs: dithiazanine iodide. J Am Med Assoc. 1959 Jun 6;170(6):675. PubMed PMID: 13654014.
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